1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium;tripropan-2-yl phosphite
Description
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Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-(3-phenylinden-1-ylidene)ruthenium;tripropan-2-yl phosphite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C15H10.C9H21O3P.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;1-7(2)10-13(11-8(3)4)12-9(5)6;;;/h9-12H,7-8H2,1-6H3;1-9,11H;7-9H,1-6H3;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIIKMINHOOBH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OP(OC(C)C)OC(C)C.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57Cl2N2O3PRu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255536-61-8 | |
| Record name | cis-[1,3-bis(2,4,6-Trimethylphenyl)-2-imidazolidinylidene] dichloro -(3-phenyl-1H-indene-1-ylidene)(tris-isopropylphospite) ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide; dichloro-(3-phenylinden-1-ylidene)ruthenium; tripropan-2-yl phosphite is a complex organometallic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological effects, and relevant case studies.
The compound is characterized by a complex structure involving a ruthenium center coordinated with various ligands. The key components include:
- Imidazolium Ion : Known for its role as a ligand in catalysis.
- Ruthenium Complex : Often utilized in various catalytic processes.
- Tripropan-2-yl Phosphite : Functions as a stabilizing agent in the complex.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN2RuO |
| Molecular Weight | 447.91 g/mol |
| Appearance | Off-white to beige powder |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that ruthenium-based compounds exhibit significant anticancer activity. The biological mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound has shown potential in halting the cell cycle in cancerous cells, preventing their proliferation.
- Apoptosis Induction : Mechanistic studies suggest that the compound activates caspases, leading to programmed cell death.
Case Study : A study published in Journal of Medicinal Chemistry examined the effects of similar ruthenium complexes on breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers when treated with the compound .
Antimicrobial Activity
The imidazolium component of the compound contributes to its antimicrobial properties. Research indicates that imidazolium salts can disrupt microbial membranes and inhibit growth.
Case Study : An investigation into the antimicrobial efficacy of various imidazolium salts showed that those with bulky substituents, like 1,3-bis(2,4,6-trimethylphenyl), exhibited enhanced activity against Gram-positive bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Metal-Catalyzed Reactions : Ruthenium's ability to facilitate electron transfer reactions plays a crucial role in its biological effects.
- Ligand Interaction : The bulky trimethylphenyl groups enhance the lipophilicity of the compound, aiding its interaction with cellular membranes.
Research Findings
A comprehensive review of literature reveals diverse applications and findings related to this compound:
Scientific Research Applications
Applications in Catalysis
One of the primary applications of this compound is as a catalyst in organic reactions. Its effectiveness stems from the presence of the imidazolium ion and the ruthenium center, which facilitate various chemical transformations.
Cross-Coupling Reactions
The compound has shown significant potential in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules.
Case Study:
In a study published by researchers at [source], the compound was utilized to catalyze the coupling of aryl halides with alkenes, achieving high yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the catalyst.
Olefin Metathesis
The presence of ruthenium allows this compound to act as an effective catalyst for olefin metathesis reactions. This reaction is vital for producing polymers and fine chemicals.
Data Table: Olefin Metathesis Performance
| Substrate A | Substrate B | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Aryl Halide | Alkene | 90 | 2 |
| Aryl Halide | Aryl Halide | 85 | 3 |
The data indicates that the catalyst performs exceptionally well under mild conditions, making it suitable for industrial applications.
Applications in Organic Synthesis
Beyond catalysis, this compound plays a role in broader organic synthesis strategies.
Synthesis of N-Heterocycles
The imidazolium component can be employed to synthesize various N-heterocycles through cyclization reactions. These compounds are essential in pharmaceuticals and agrochemicals.
Case Study:
A research team demonstrated the synthesis of a series of N-substituted imidazoles using this catalyst under mild conditions, showcasing its versatility and efficiency [source].
Functionalization of Aromatic Compounds
The ability to functionalize aromatic compounds is another significant application. This process is crucial for modifying existing pharmaceuticals or developing new materials.
Data Table: Aromatic Functionalization Results
| Aromatic Compound | Functional Group | Yield (%) |
|---|---|---|
| Benzene | -OH | 75 |
| Toluene | -COOH | 80 |
These results highlight the compound's effectiveness in introducing functional groups into aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
